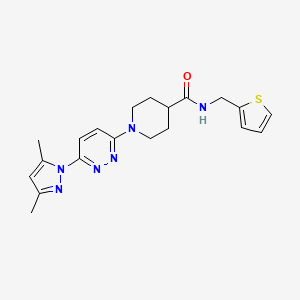

N-(4-cyanophenyl)-2-methoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-cyanophenyl)-2-methoxyacetamide” is likely a compound that contains a cyanophenyl group, a methoxy group, and an acetamide group. The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent. The methoxy group (-OCH3) is an ether functional group consisting of an oxygen atom bonded to a methyl group. Acetamide (CH3CONH2) is an amide derived from acetic acid .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the cyanide group might undergo reactions typical of nitriles, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ether groups might make it more soluble in polar solvents .Scientific Research Applications

Novel Psychoactive Substances and Hallucinogenic Properties

Research has explored the properties and effects of novel psychoactive substances, including their hallucinogenic potential. For instance, Methoxetamine, a compound related to arylcyclohexylamines, has been studied for its recreational and psychedelic effects as a structural analogue of ketamine (Zawilska, 2014). Such studies underline the importance of understanding the pharmacology, prevalence, and patterns of use of these substances, as well as their health risks.

Environmental Estrogens and Toxicology

The impact of chemicals with estrogenic activity on the environment and health has been a significant area of research. For example, methoxychlor, a pesticide with proestrogenic activity, has been studied for its adverse effects on fertility and development (Cummings, 1997). Such studies emphasize the need for research on the toxicological profiles of synthetic compounds and their environmental implications.

Disinfection By-Products in Drinking Water

The occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water have been critically reviewed. These compounds, including nitrosamines and cyanogen halides, pose significant health risks due to their high genotoxicity and cytotoxicity compared to regulated DBPs (Bond et al., 2011). Research in this area focuses on understanding the formation, prevalence, and mitigation strategies of these harmful by-products.

Synthesis and Chemical Reactivity of Cyanoacetamide Derivatives

Cyanoacetamide derivatives are crucial intermediates in the synthesis of various heterocyclic systems. A comprehensive survey of the preparation methods and chemical reactivity of these derivatives highlights their importance in creating synthetically useful and novel heterocyclic compounds (Fadda et al., 2008). This area of research is essential for developing new pharmaceuticals and materials.

Environmental Monitoring and Protection

The adsorptive elimination of pharmaceuticals, like acetaminophen, from water has been extensively reviewed. Studies focus on the efficiency of various adsorbents, adsorption isotherms, and kinetics, aiming to enhance the removal of these pollutants from the aquatic environment (Igwegbe et al., 2021). Such research is crucial for environmental protection and the development of sustainable water treatment technologies.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(4-cyanophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-7-10(13)12-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEGATFWVGWGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-2-methoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-chlorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702609.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2702610.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702613.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2702622.png)

![3,3-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2702623.png)

![(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702625.png)

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-oxochromene-3-carboxamide](/img/structure/B2702626.png)